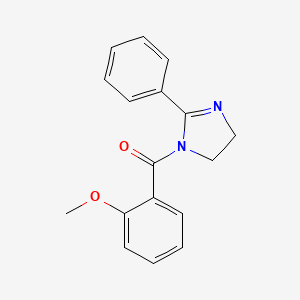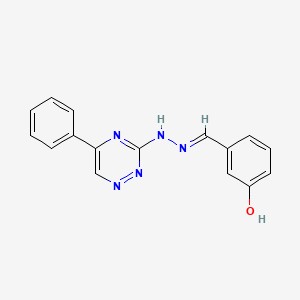
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological effects, including anti-apoptotic, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the regulation of calcium homeostasis and the inhibition of endoplasmic reticulum stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to interact with a number of proteins involved in these processes, including the inositol 1,4,5-trisphosphate receptor and the B-cell lymphoma 2 protein.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to regulate the expression of genes involved in apoptosis, inflammation, and calcium signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it has been extensively studied and its synthesis method is well-established. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biological effects, making it a versatile tool for research studies. However, one of the limitations of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to identify other proteins that it may interact with. Finally, there is a need for more research on the safety and toxicity of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, particularly in vivo.
Synthesemethoden
The synthesis method of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxybenzoyl chloride and phenylhydrazine in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. This method has been optimized for high yield and purity and has been widely used in research studies.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage caused by oxidative stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in the brain and other tissues.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVBPSVWJJBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)


![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)



![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)